molecular formula C16H17ClFN3O B2760535 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide CAS No. 2094466-22-3

3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide

Cat. No.: B2760535
CAS No.: 2094466-22-3
M. Wt: 321.78
InChI Key: GMTMOZFLIUTJQQ-UHFFFAOYSA-N
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Description

3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide is a synthetic organic compound that belongs to the class of fluoropyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Fluoropyridine Core: : The synthesis begins with the preparation of the 2-fluoropyridine core. This can be achieved through halogen exchange reactions where a suitable pyridine derivative is treated with a fluorinating agent such as cesium fluoride (CsF) or potassium fluoride (KF) under appropriate conditions.

  • Introduction of the Chloro Group: : The chloro group is introduced via a chlorination reaction. This can be done using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

  • Amidation Reaction: : The carboxamide group is introduced through an amidation reaction. This involves reacting the chlorinated fluoropyridine with 4-[2-(dimethylamino)ethyl]aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow reactors to improve efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions due to the presence of the chloro and fluoro groups. Common reagents include nucleophiles like amines, thiols, and alkoxides.

  • Oxidation and Reduction: : The compound can be subjected to oxidation and reduction reactions. For example, the dimethylamino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO₄).

  • Hydrolysis: : The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.

Major Products

    Substitution: Depending on the nucleophile, products can include substituted amines, ethers, or thioethers.

    Oxidation: Nitro derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects.

  • Biological Studies: : The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

  • Chemical Biology: : It serves as a tool compound in chemical biology to study cellular processes and pathways.

  • Industrial Applications: : It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-4-fluoropyridine-3-carboxamide
  • 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-5-fluoropyridine-4-carboxamide
  • 3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-5-carboxamide

Uniqueness

3-chloro-N-{4-[2-(dimethylamino)ethyl]phenyl}-2-fluoropyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chloro and fluoro groups in the pyridine ring, along with the dimethylaminoethylphenyl moiety, provides a distinct set of properties that can be exploited in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-chloro-N-[4-[2-(dimethylamino)ethyl]phenyl]-2-fluoropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClFN3O/c1-21(2)10-8-11-3-5-12(6-4-11)20-16(22)13-7-9-19-15(18)14(13)17/h3-7,9H,8,10H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTMOZFLIUTJQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)NC(=O)C2=C(C(=NC=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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